![molecular formula C10H17NOSi B14339126 2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile CAS No. 102870-62-2](/img/structure/B14339126.png)
2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile is an organic compound characterized by the presence of a trimethylsilyl group attached to a hepta-3,5-dienenitrile backbone. This compound is notable for its unique structural features, which include a nitrile group and a conjugated diene system. The trimethylsilyl group imparts specific chemical properties, making it useful in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile typically involves the reaction of hepta-3,5-dienenitrile with a trimethylsilylating agent. Common reagents for this purpose include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the trimethylsilyl ether .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as those used in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for sensitive functional groups.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can act as a protecting group, while the nitrile and diene moieties participate in various chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,5,5,5-Heptamethyl-3-[(trimethylsilyl)oxy]trisiloxane: Similar in having a trimethylsilyl group but differs in its siloxane backbone.
Trimethylsilyl chloride: A common trimethylsilylating agent used in the synthesis of trimethylsilyl ethers.
Uniqueness
2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile is unique due to its conjugated diene system and nitrile group, which provide distinct reactivity and applications compared to other trimethylsilyl compounds .
Propiedades
Número CAS |
102870-62-2 |
|---|---|
Fórmula molecular |
C10H17NOSi |
Peso molecular |
195.33 g/mol |
Nombre IUPAC |
2-trimethylsilyloxyhepta-3,5-dienenitrile |
InChI |
InChI=1S/C10H17NOSi/c1-5-6-7-8-10(9-11)12-13(2,3)4/h5-8,10H,1-4H3 |
Clave InChI |
XETHDOWMTYGPLA-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=CC(C#N)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


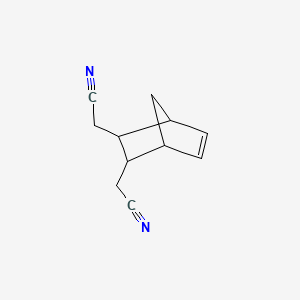
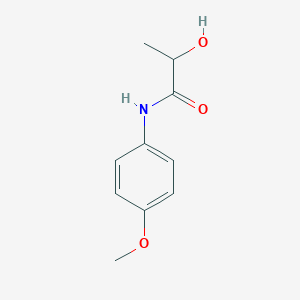
![tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate](/img/structure/B14339057.png)
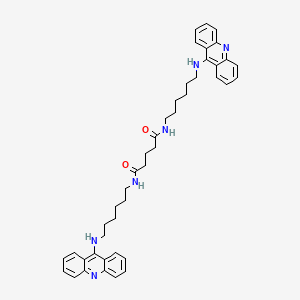

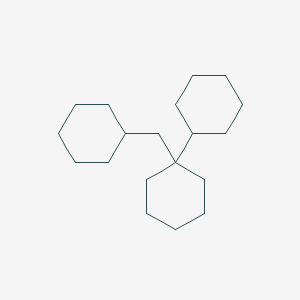
![Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14339088.png)
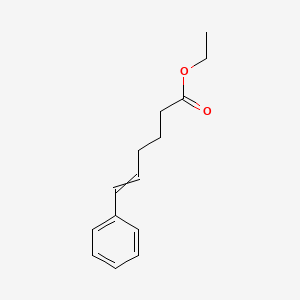
![1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide](/img/structure/B14339103.png)
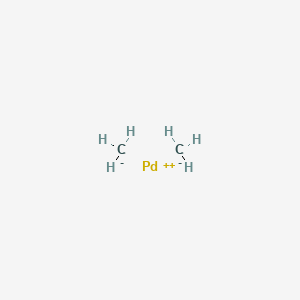
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)


![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide](/img/structure/B14339127.png)
